Cas no 25262-57-1 (4-(3-phenylpropyl)morpholine)
4-(3-phenylpropyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- Morpholine, 4-(3-phenylpropyl)-
- 4-(3-phenylpropyl)morpholine
- HMS2818O21
- SCHEMBL1711070
- Cambridge id 5423935
- BDBM50242667
- phenylpropyl-morpholine
- MLS001001197
- DTXSID401320360
- SMR000496342
- CHEMBL1562542
- 25262-57-1
- Z137787200
- Oprea1_109285
- EN300-9599882
-
- MDL: MFCD01452927
- Inchi: 1S/C13H19NO/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6H,4,7-12H2
- InChI Key: LEIREMDVERZAKS-UHFFFAOYSA-N
- SMILES: O1CCN(CC1)CCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 205.14677
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- PSA: 12.47
4-(3-phenylpropyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9599882-0.05g |
4-(3-phenylpropyl)morpholine |
25262-57-1 | 95% | 0.05g |
$227.0 | 2024-05-20 | |
| Enamine | EN300-9599882-0.1g |
4-(3-phenylpropyl)morpholine |
25262-57-1 | 95% | 0.1g |
$238.0 | 2024-05-20 | |
| Enamine | EN300-9599882-0.25g |
4-(3-phenylpropyl)morpholine |
25262-57-1 | 95% | 0.25g |
$249.0 | 2024-05-20 | |
| Enamine | EN300-9599882-0.5g |
4-(3-phenylpropyl)morpholine |
25262-57-1 | 95% | 0.5g |
$260.0 | 2024-05-20 | |
| Enamine | EN300-9599882-1g |
4-(3-phenylpropyl)morpholine |
25262-57-1 | 90% | 1g |
$271.0 | 2023-09-01 | |
| Enamine | EN300-9599882-2.5g |
4-(3-phenylpropyl)morpholine |
25262-57-1 | 95% | 2.5g |
$529.0 | 2024-05-20 | |
| Enamine | EN300-9599882-5g |
4-(3-phenylpropyl)morpholine |
25262-57-1 | 90% | 5g |
$783.0 | 2023-09-01 | |
| Enamine | EN300-9599882-10g |
4-(3-phenylpropyl)morpholine |
25262-57-1 | 90% | 10g |
$1163.0 | 2023-09-01 | |
| Enamine | EN300-9599882-1.0g |
4-(3-phenylpropyl)morpholine |
25262-57-1 | 95% | 1.0g |
$271.0 | 2024-05-20 | |
| Enamine | EN300-9599882-5.0g |
4-(3-phenylpropyl)morpholine |
25262-57-1 | 95% | 5.0g |
$783.0 | 2024-05-20 |
4-(3-phenylpropyl)morpholine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 4-(3-phenylpropyl)morpholine
4-(3-phenylpropyl)morpholine (CAS No. 25262-57-1)
4-(3-phenylpropyl)morpholine is a versatile organic compound with the CAS registry number 25262-57-1. This compound belongs to the morpholine family, which is a six-membered ring containing one oxygen atom and two nitrogen atoms. The presence of a phenylpropyl group attached to the morpholine ring introduces unique chemical and physical properties, making it suitable for various applications in pharmaceuticals, materials science, and industrial chemistry.
The molecular formula of 4-(3-phenylpropyl)morpholine is C13H19NO, and its molecular weight is approximately 209.3 g/mol. The compound exists as a white crystalline solid under standard conditions and is sparingly soluble in water but soluble in organic solvents such as ethanol and dichloromethane. Its boiling point is around 160°C at standard pressure, and it has a density of about 1.08 g/cm³.
One of the key features of 4-(3-phenylpropyl)morpholine is its ability to act as a building block in organic synthesis. It can be used as a precursor for the preparation of more complex molecules, including pharmaceutical agents, agrochemicals, and specialty chemicals. The phenylpropyl group provides a hydrophobic moiety, which can enhance the lipophilicity of the molecule, making it useful in drug design where membrane permeability is desired.
Recent studies have explored the use of 4-(3-phenylpropyl)morpholine in the development of novel therapeutic agents. For instance, researchers have investigated its potential as a lead compound for anti-inflammatory and analgesic drugs. The morpholine ring's nitrogen atoms can act as hydrogen bond donors or acceptors, contributing to interactions with biological targets such as enzymes or receptors.
In addition to its role in drug discovery, 4-(3-phenylpropyl)morpholine has found applications in polymer chemistry. It has been used as a monomer in the synthesis of polyamides and polyurethanes, where its structure provides both flexibility and strength to the resulting polymers. This makes it valuable in the production of high-performance materials for automotive, aerospace, and electronic industries.
The synthesis of 4-(3-phenylpropyl)morpholine typically involves nucleophilic substitution reactions or ring-opening polymerizations. One common method involves reacting morpholine with an appropriate alkylating agent containing a phenylpropyl group under controlled conditions. The reaction conditions are optimized to ensure high yields and purity of the final product.
From an environmental perspective, 4-(3-phenylpropyl)morpholine has been studied for its biodegradability and ecotoxicity. Research indicates that it undergoes moderate biodegradation under aerobic conditions, but further studies are needed to fully understand its environmental impact and potential for recycling or reuse.
In conclusion, 4-(3-phenylpropyl)morpholine (CAS No. 25262-57-1) is a multifaceted compound with significant potential across various fields. Its unique chemical structure enables it to serve as a versatile building block in organic synthesis, contributing to advancements in pharmaceuticals, materials science, and industrial chemistry. As research continues to uncover new applications and properties of this compound, its role in modern chemistry is expected to grow even further.
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